molecular formula C16H14ClN3O2 B3024893 N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine CAS No. 220898-42-0

N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine

Cat. No.: B3024893
CAS No.: 220898-42-0
M. Wt: 315.75 g/mol
InChI Key: KERBJEXQLCHSQI-UHFFFAOYSA-N
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Description

“N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine” is a synthetic organic compound that features a pyrazole ring substituted with a chlorophenyl group and a hydroxylamine functional group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine” typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Chlorophenyl Group: The pyrazole ring can be further functionalized by introducing a chlorophenyl group through electrophilic aromatic substitution.

    Introduction of the Hydroxylamine Group: The final step involves the reaction of the intermediate with hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Possible applications in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential therapeutic applications based on its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Pathways: Impact on cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(((1-Phenyl-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine
  • N-(2-(((1-(4-Methylphenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine

Uniqueness

The presence of the chlorophenyl group in “N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine” may confer unique properties such as increased lipophilicity or specific binding interactions that differentiate it from similar compounds.

Properties

IUPAC Name

N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-13-5-7-14(8-6-13)20-10-9-16(18-20)22-11-12-3-1-2-4-15(12)19-21/h1-10,19,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERBJEXQLCHSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine
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